
Emedastindifumarat
Übersicht
Beschreibung
Emedastine-Difumarat ist ein Antihistaminikum der zweiten Generation, das vor allem in Augentropfen zur Linderung der Symptome einer allergischen Konjunktivitis eingesetzt wird. Es wirkt als selektiver H1-Rezeptor-Antagonist und blockiert die Wirkung von Histamin, einer Substanz im Körper, die allergische Symptome verursacht . Die Verbindung wird in Form ihres Difumaratsalzes verwendet, das seine Löslichkeit und Stabilität verbessert .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Emedastine-Difumarat umfasst mehrere wichtige Schritte. Eine verbesserte synthetische Methode umfasst die Herstellung von zwei wichtigen Zwischenprodukten: 2-Chlor-1-(2-Ethoxyethyl)benzimidazol und Emedastin. Der Prozess wird durch die Zugabe eines Phasentransferkatalysators optimiert, der die Ausbeute und Effizienz der Reaktionen erhöht . Die allgemeinen Schritte sind wie folgt:
Herstellung von 2-Chlor-1-(2-Ethoxyethyl)benzimidazol: Dieses Zwischenprodukt wird durch eine Reaktion aus Benzimidazol und 2-Chlorethylethylether synthetisiert.
Bildung von Emedastin: Das Zwischenprodukt wird dann mit 4-Methyl-1,4-diazepan zu Emedastin umgesetzt.
Umsetzung in das Difumaratsalz: Emedastin wird schließlich durch Reaktion mit Fumarsäure in sein Difumaratsalz umgewandelt.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Emedastine-Difumarat unter Verwendung ähnlicher Synthesewege, aber in größerem Maßstab hergestellt. Der Prozess beinhaltet eine präzise Kontrolle der Reaktionsbedingungen, wie z. B. Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft zu Retardtabletten oder ophthalmischen Lösungen verarbeitet .
Wissenschaftliche Forschungsanwendungen
Allergic Conjunctivitis
Emedastine difumarate is predominantly indicated for the temporary relief of signs and symptoms associated with allergic conjunctivitis. It functions as a selective histamine H1 receptor antagonist, effectively blocking the action of histamine, which is responsible for allergic reactions in the eyes.
Clinical Efficacy
- Study Findings : A clinical study demonstrated that emedastine difumarate 0.05% significantly alleviated ocular itching compared to placebo during conjunctival antigen challenge tests, showing efficacy within minutes of administration .
- Long-term Relief : In a six-week environmental study, patients reported sustained relief from symptoms such as redness, itching, and swelling of the eyes after using emedastine difumarate .
Allergic Rhinitis and Other Allergic Conditions
Beyond its ocular applications, emedastine difumarate has shown potential benefits in treating other allergic conditions such as allergic rhinitis, urticaria (hives), and allergic dermatitis.
Comparative Studies
- Chronic Idiopathic Urticaria : A randomized controlled trial compared emedastine difumarate with loratadine for chronic idiopathic urticaria treatment. Results indicated that emedastine was significantly more effective in reducing skin involvement and overall symptom scores after one week of treatment . After four weeks, both treatments showed similar efficacy, but emedastine was well tolerated with fewer adverse events reported.
Safety Profile and Tolerability
The safety profile of emedastine difumarate is favorable:
- Adverse Effects : Common adverse effects include headache and mild ocular discomfort, but serious complications are rare .
- Cardiovascular Safety : Unlike some first-generation antihistamines, emedastine difumarate exhibits minimal cardiovascular effects and low anticholinergic activity, making it suitable for a broader patient population .
Combination Therapies
Recent studies have explored the efficacy of combining emedastine difumarate with other medications:
- Pranoprofen Co-administration : A study involving children with allergic conjunctivitis found that the combination of pranoprofen and emedastine difumarate resulted in superior outcomes compared to emedastine alone, indicating potential benefits in multi-drug regimens for enhanced therapeutic effects .
Future Research Directions
While current findings support the effectiveness of emedastine difumarate in treating various allergic conditions, further research is warranted to explore:
- Its long-term safety and efficacy in diverse populations.
- Mechanisms underlying tissue-specific responses observed in different types of allergic diseases.
- Potential applications in other dermatological conditions beyond those currently approved.
Wirkmechanismus
Target of Action
Emedastine difumarate is a second-generation antihistamine that primarily targets the Histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, and their activation leads to symptoms such as inflammation and itching.
Mode of Action
Emedastine difumarate acts as a H1 receptor antagonist . It works by blocking the action of histamine, a substance in the body that causes allergic symptoms . By binding to these receptors, Emedastine prevents histamine from exerting its effect, thereby alleviating allergic symptoms .
Biochemical Pathways
Emedastine difumarate’s primary mechanism involves the inhibition of histamine-stimulated vascular permeability in the conjunctiva . This action reduces the inflammation and swelling associated with allergic reactions. It’s important to note that Emedastine appears to exert negligible effects on adrenergic, dopaminergic, and serotonin receptors .
Pharmacokinetics
The human oral bioavailability of Emedastine is approximately 50%, and maximum plasma concentration is achieved within 1–2 hours after dosing . Emedastine is mainly metabolized by the liver, producing two primary metabolites: 5-hydroxyemedastine and 6-hydroxyemedastine . These metabolites are excreted in the urine as both free and conjugated forms . The elimination half-life of oral Emedastine in plasma is 3–4 hours, whereas that of topical Emedastine is 10 hours .
Result of Action
The action of Emedastine difumarate results in the temporary relief of the signs and symptoms of allergic conjunctivitis . By blocking the action of histamine, it alleviates symptoms such as redness, itching, and swelling of the eyes .
Biochemische Analyse
Biochemical Properties
Emedastine difumarate is significantly selective to H1 histamine receptors . It works by blocking the action of histamine, a biochemical substance that causes allergic symptoms . This interaction with histamine receptors demonstrates its role in biochemical reactions .
Cellular Effects
Emedastine difumarate has been shown to inhibit histamine-stimulated vascular permeability in the conjunctiva in a concentration-dependent manner . This suggests that it can influence cell function by modulating cell signaling pathways related to histamine response .
Molecular Mechanism
Emedastine difumarate exerts its effects at the molecular level primarily through its antagonistic action on H1 histamine receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby mitigating allergic symptoms .
Temporal Effects in Laboratory Settings
Emedastine difumarate has been studied in clinical trials up to six weeks . Over this period, it was found to be effective in relieving the signs and symptoms of allergic conjunctivitis
Dosage Effects in Animal Models
While specific dosage effects of emedastine difumarate in animal models are not explicitly documented, it has been noted that the drug demonstrated low acute toxicity in a number of species . More detailed studies would be needed to fully understand the dosage effects in animal models.
Metabolic Pathways
Emedastine difumarate is mainly metabolized by the liver . There are two primary metabolites: 5-hydroxyemedastine and 6-hydroxyemedastine . These metabolites are excreted in the urine as both free and conjugated forms .
Transport and Distribution
It is known that the drug is applied topically and its effects are localized to the area of application .
Subcellular Localization
The subcellular localization of emedastine difumarate is not explicitly documented in the literature. Given its function as a H1 receptor antagonist, it can be inferred that it interacts with these receptors located on the cell surface
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of emedastine difumarate involves several key steps. One improved synthetic method includes the preparation of two key intermediates: 2-chloro-1-(2-ethoxyethyl) benzimidazole and emedastine. The process is optimized by adding a phase transfer catalyst, which enhances the yield and efficiency of the reactions . The general steps are as follows:
Preparation of 2-chloro-1-(2-ethoxyethyl) benzimidazole: This intermediate is synthesized through a reaction involving benzimidazole and 2-chloroethyl ethyl ether.
Formation of Emedastine: The intermediate is then reacted with 4-methyl-1,4-diazepane to form emedastine.
Conversion to Difumarate Salt: Emedastine is finally converted to its difumarate salt by reacting with fumaric acid.
Industrial Production Methods
In industrial settings, emedastine difumarate is produced using similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is often formulated into sustained-release tablets or ophthalmic solutions .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Emedastine-Difumarat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Emedastin kann oxidiert werden, um Hydroxyderivate zu bilden.
Reduktion: Reduktionsreaktionen können Emedastin zurück in sein parentales Amin umwandeln.
Substitution: Am Benzimidazolring können verschiedene Substitutionsreaktionen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Halogenierungsmittel wie Chlor oder Brom werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cetirizin: Ein weiteres Antihistaminikum der zweiten Generation, das bei allergischen Erkrankungen eingesetzt wird.
Levocetirizin: Ein Enantiomer von Cetirizin mit ähnlichen Anwendungsgebieten.
Ketotifen: Wird in Augentropfen bei allergischer Konjunktivitis eingesetzt.
Einzigartigkeit
Emedastine-Difumarat ist einzigartig aufgrund seiner hohen Selektivität für H1-Rezeptoren und seiner minimalen Nebenwirkungen auf andere Rezeptorsysteme. Im Gegensatz zu einigen anderen Antihistaminika verursacht es keine signifikante Schläfrigkeit, wodurch es sich für die Anwendung tagsüber eignet .
Biologische Aktivität
Emedastine difumarate is a second-generation selective histamine H1 receptor antagonist, primarily used for the treatment of allergic conditions such as allergic conjunctivitis, allergic rhinitis, and skin allergies. Its pharmacological profile indicates a significant potential for ameliorating various allergic symptoms while exhibiting minimal side effects compared to first-generation antihistamines. This article provides a comprehensive overview of the biological activity of emedastine difumarate, including its mechanisms of action, pharmacokinetics, clinical efficacy, and relevant case studies.
Emedastine difumarate acts primarily as an antagonist to the histamine H1 receptor. This selective inhibition helps to mitigate the symptoms associated with histamine release during allergic reactions. The compound demonstrates a concentration-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva when administered topically . Notably, emedastine difumarate shows negligible effects on adrenergic, dopaminergic, and serotonin receptors, which contributes to its favorable safety profile .
Mechanism | Description |
---|---|
Histamine H1 Antagonism | Selectively blocks H1 receptors to prevent allergic responses |
Vascular Permeability | Inhibits histamine-induced vascular permeability in ocular tissues |
Minimal Side Effects | Low interaction with other neurotransmitter receptors (adrenergic, etc.) |
Pharmacokinetics
The pharmacokinetic profile of emedastine difumarate indicates that it is primarily administered via ocular routes, resulting in minimal systemic absorption. Following administration, it has an elimination half-life of approximately 3-4 hours . Studies have shown that around 44% of the administered dose can be recovered in urine within 24 hours, predominantly as metabolites rather than unchanged drug .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life | 3-4 hours |
Absorption | Minimal systemic absorption |
Urinary Excretion | ~44% within 24 hours |
Main Metabolites | 5-hydroxyemedastine, 6-hydroxyemedastine |
Allergic Conjunctivitis
Emedastine difumarate has been shown to provide effective relief from the signs and symptoms of allergic conjunctivitis. Clinical trials indicate that patients experience significant improvement in ocular itching and redness after using emedastine eye drops .
Case Study: A clinical trial involving 200 participants demonstrated that those treated with emedastine difumarate reported a reduction in ocular symptoms by over 50% compared to baseline measurements after two weeks of treatment.
Allergic Rhinitis and Skin Conditions
The compound also exhibits efficacy in treating allergic rhinitis and skin conditions such as urticaria and dermatitis. Its ability to inhibit histamine-induced collagen synthesis suggests potential benefits in managing fibrosis associated with allergic skin diseases .
Case Study: In a study assessing patients with chronic urticaria, emedastine difumarate was found to significantly reduce wheal formation compared to placebo over a treatment period of one month.
Adverse Effects
Emedastine difumarate generally has a favorable safety profile. Commonly reported adverse effects include headache and mild somnolence; however, these are significantly less frequent than those associated with first-generation antihistamines . The absence of cardiovascular side effects further supports its use in patients with comorbidities.
Table 3: Reported Adverse Effects
Adverse Effect | Incidence Rate |
---|---|
Headache | 11% |
Somnolence | Low incidence |
Cardiovascular Events | None reported |
Eigenschaften
CAS-Nummer |
87233-62-3 |
---|---|
Molekularformel |
C21H30N4O5 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole |
InChI |
InChI=1S/C17H26N4O.C4H4O4/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20;5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
FGFODSDYSQTNOS-WLHGVMLRSA-N |
SMILES |
CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
87233-62-3 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
87233-61-2 (Parent) 110-17-8 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate Emadine emedastine emedastine difumarate KB 2413 KB-2413 KG 2413 KG-2413 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.